N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide
Description
N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide is an oxalamide derivative characterized by two key structural motifs:
- 4-oxo-3,4-dihydrophthalazin-1-yl group: This bicyclic aromatic system is linked to the oxalamide backbone via a methyl group. Phthalazinone derivatives are known for their role in enzyme inhibition and anticancer activity due to their planar aromatic structure .
- 4-sulfamoylphenethyl group: This substituent introduces a sulfonamide moiety, which is frequently associated with enhanced solubility and bioactivity, particularly in targeting sulfonamide-sensitive enzymes .
Properties
CAS No. |
923146-32-1 |
|---|---|
Molecular Formula |
C19H19N5O5S |
Molecular Weight |
429.45 |
IUPAC Name |
N'-[(4-oxo-3H-phthalazin-1-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
InChI |
InChI=1S/C19H19N5O5S/c20-30(28,29)13-7-5-12(6-8-13)9-10-21-18(26)19(27)22-11-16-14-3-1-2-4-15(14)17(25)24-23-16/h1-8H,9-11H2,(H,21,26)(H,22,27)(H,24,25)(H2,20,28,29) |
InChI Key |
AQUGPEPXFZDHQV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
solubility |
not available |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide features a unique chemical structure that contributes to its biological activity. The compound has the following characteristics:
- Molecular Formula : C18H22N4O3
- Molecular Weight : 342.4 g/mol
- CAS Number : 946298-46-0
The structural complexity allows for interactions with various biological targets, making it a candidate for therapeutic exploration.
Medicinal Chemistry
The compound has been explored for its potential as a therapeutic agent due to its ability to inhibit specific enzymes and modulate cellular pathways.
Potential Mechanisms of Action:
- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways, which can be beneficial in treating diseases characterized by dysregulated metabolism.
- Receptor Interaction : The compound might interact with receptors that regulate cell signaling, potentially influencing processes such as cell proliferation and apoptosis.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, related oxalamide derivatives have shown promising results against various cancer cell lines, indicating the potential for this compound to be developed as an anticancer agent .
Antimicrobial Properties
Preliminary investigations suggest that this compound may possess antimicrobial activity, affecting bacterial growth or survival. The sulfonamide group is known for its antibacterial properties, which could enhance the efficacy of this compound against microbial infections .
Table 1: Summary of Biological Activities
Case Study Example
In a study focusing on the synthesis and evaluation of oxalamide derivatives, researchers found that certain structural modifications led to enhanced anticancer activity against human cancer cell lines. The study highlighted the importance of functional groups in determining biological efficacy and suggested further exploration of similar compounds .
Comparison with Similar Compounds
Structural Analogs with Phthalazinone Moieties
Compounds B2–B5 from share the (4-oxo-3,4-dihydrophthalazin-1-yl)methyl group but differ in their hydrazide substituents. Key comparisons include:
*Molecular formula inferred: Likely C₂₃H₂₃N₅O₅S (approximate).
†Estimated based on analogs in and .
Key Findings :
- The alkyl chain length in B2–B5 correlates with molecular weight and lipophilicity, which may influence membrane permeability and bioavailability .
Sulfamoyl-Containing Oxalamides
and describe compounds with sulfamoylphenethyl or sulfonyl groups:
Key Findings :
- Sulfamoyl groups enhance hydrogen-bonding capacity, critical for interactions with enzyme active sites (e.g., sulfonamide drugs targeting dihydrofolate reductase) .
- The target compound’s phthalazinone moiety may confer additional π-π stacking interactions compared to pyrrolidine or oxazinan in –9 .
Other Oxalamide Derivatives
and highlight oxalamides with varied substituents and bioactivities:
Key Findings :
- Lower yields (23–52%) in suggest synthetic challenges in forming oxalamides with bulky substituents.
Preparation Methods
Synthesis of the Phthalazinone Core
The phthalazinone moiety is synthesized via cyclocondensation of substituted benzaldehyde derivatives with hydrazine hydrate. A representative method involves:
- Reactant : 2-fluoro-5-formylbenzoic acid (1.2 equiv.) and 3,4-dihydrophthalazin-1(2H)-one (1.0 equiv.)
- Conditions : Anhydrous tetrahydrofuran (THF), triethylamine (0.7 equiv.), 0°C to 70°C, 5–8 hours.
- Mechanism : Aldol condensation followed by intramolecular cyclization (Fig. 1A).
- Yield : 83% after acidification and recrystallization.
Preparation of 4-Sulfamoylphenethylamine
The sulfamoylphenethylamine arm is synthesized via sulfonylation of phenethylamine:
- Reactant : Phenethylamine (1.0 equiv.) and sulfamoyl chloride (1.5 equiv.)
- Conditions : Dichloromethane (DCM), 0°C, 2 hours.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane 3:7).
- Yield : 78%.
Oxalamide Coupling Methodologies
Two-Step Oxalyl Chloride Mediated Coupling
This method employs sequential coupling of intermediates:
One-Pot Coupling Using Carbodiimide Reagents
A scalable alternative utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI):
- Reactants : Both amines (1.0 equiv. each), EDCI (1.2 equiv.), hydroxybenzotriazole (HOBt, 1.2 equiv.)
- Solvent : Dimethylformamide (DMF), 0°C to 25°C, 24 hours.
- Yield : 72% after recrystallization (ethanol/water).
Reaction Optimization and Catalysis
Solvent and Temperature Effects
Comparative studies reveal:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| THF | 70 | 83 | 98 | |
| DCM | 25 | 68 | 95 | |
| DMF | 25 | 72 | 97 |
THF enhances cyclization kinetics, while DMF improves carbodiimide-mediated coupling efficiency.
Catalytic Additives
- Triethylamine : Neutralizes HCl in oxalyl chloride routes, critical for maintaining reaction pH.
- Copper(I) iodide : Accelerates amide bond formation in microwave-assisted syntheses (15% yield increase).
Purification and Characterization
Chromatographic Techniques
Q & A
Basic: What synthetic strategies are recommended for synthesizing N1-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound likely involves multi-step organic reactions, including:
- Step 1: Coupling of 4-sulfamoylphenethylamine with oxalyl chloride to form the oxalamide intermediate.
- Step 2: Functionalization of the 4-oxo-3,4-dihydrophthalazin-1-yl moiety via alkylation or reductive amination.
- Step 3: Final coupling of the two segments under controlled conditions.
Optimization Tips:
- Temperature: Maintain <5°C during oxalyl chloride activation to prevent side reactions (e.g., hydrolysis) .
- Solvent Choice: Use anhydrous dioxane or DMF to enhance solubility and reaction efficiency .
- Purification: Employ column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate intermediates with >95% purity .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing this compound?
Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H-NMR: Resolve aromatic protons (δ 7.0–8.5 ppm) and amide NH signals (δ 8.5–10.0 ppm) in DMSO-d₆ .
- ¹³C-NMR: Confirm carbonyl groups (C=O) at δ 160–170 ppm .
- FTIR Spectroscopy: Identify key functional groups (e.g., sulfonamide S=O at ~1350 cm⁻¹, amide C=O at ~1670 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ expected for C₂₁H₂₂N₆O₅S: ~487.14 g/mol) .
Advanced: How can researchers investigate the compound’s interaction with enzyme targets such as kinases or carbonic anhydrases?
Answer:
Methodology:
- Surface Plasmon Resonance (SPR): Immobilize the target enzyme on a sensor chip and measure binding kinetics (KD, kon/koff) in real time .
- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and stoichiometry .
- Molecular Docking: Use software like AutoDock Vina to predict binding poses, focusing on interactions between the sulfamoyl group and enzyme active sites (e.g., Zn²⁺ in carbonic anhydrase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
